Cas no 83649-48-3 ((R)-3-Amino-3-phenylpropanoic acid hydrochloride)

(R)-3-Amino-3-phenylpropanoic acid hydrochloride structure
83649-48-3 structure
Nome do Produto:(R)-3-Amino-3-phenylpropanoic acid hydrochloride
N.o CAS:83649-48-3
MF:C9H12ClNO2
MW:201.650081634521
MDL:MFCD03092946
CID:60594
PubChem ID:2734697

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-3-Amino-3-phenylpropanoic acid hydrochloride
    • (R)-3-Amino-3-phenylpropionicacid hydrochloride
    • L-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE
    • H-PHG(C*CH2)OH HCL
    • H-D-BETA-PHE-OH
    • D-BETA-PHENYLALANINE
    • (R)-3-AMINO-3-PHENYLPROPANOIC ACID
    • (R)-(-)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • (R)-3-AMINO-3-PHENYLPROPIONIC ACID
    • D-(-)-3-Amino-3-phenylpropionic acid
    • R-3-Amino-3-phenyl-propionic acid
    • H-D-b-Phe-OH
    • L-3-amino-3-phenylpropionic acid hydrochloride
    • RARECHEM AK PT 0077
    • Benzenepropanoicacid, b-amino-, hydrochloride, (R)-
    • Benzenepropanoic acid, b-amino-, hydrochloride, (bR)- (9CI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (R)- (ZCI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (βR)- (9CI)
    • (3R)-3-Amino-3-phenylpropanoic acid hydrochloride
    • (R)-3-Amino-3-phenylpropionic acid hydrochloride
    • (3R)-3-amino-3-phenylpropanoic acid;hydrochloride
    • (R)-3-AMINO-3-PHENYLPROPANOIC ACID HCL
    • J-502208
    • Z1696091779
    • (R)-3-Amino-3-phenylpropanoicAcidHydrochloride
    • (R)-3-Amino-3-phenylpropionic acid, HCl
    • (R)-beta-Homophenylglycine hydrochloride
    • AC-5692
    • AKOS015889476
    • H-Phg-(C#CH2)OH.HCl
    • DS-16757
    • ABEBCTCOPRULFS-DDWIOCJRSA-N
    • (R)-3-amino-3-phenyl-propionic acid HCl salt
    • SCHEMBL4150999
    • 83649-48-3
    • EN300-70588
    • MFCD03092946
    • MDL: MFCD03092946
    • Inchi: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1
    • Chave InChI: ABEBCTCOPRULFS-DDWIOCJRSA-N
    • SMILES: [C@@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

Propriedades Computadas

  • Massa Exacta: 201.05600
  • Massa monoisotópica: 201.056
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: nothing
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 63.3A^2

Propriedades Experimentais

  • Cor/Forma: Not available
  • Ponto de Fusão: 163-180 ºC
  • Ponto de ebulição: 307.5°C at 760 mmHg
  • Ponto de Flash: 139.8°C
  • PSA: 63.32000
  • LogP: 2.66340
  • Solubilidade: Not available
  • Sensibilidade: Air Sensitive

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Informações de segurança

  • Código da categoria de perigo: R34
  • Instrução de Segurança: S45-S36/37/39-S26
  • Identificação dos materiais perigosos: C
  • Frases de Risco:R34

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-70588-0.1g
(3R)-3-amino-3-phenylpropanoic acid hydrochloride
83649-48-3 95%
0.1g
$19.0 2023-02-12
Chemenu
CM185667-10g
(r)-3-amino-3-phenylpropionic acid hydrochloride
83649-48-3 95%
10g
$359 2022-09-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R94780-250mg
(R)-3-Amino-3-phenylpropanoic acid hydrochloride
83649-48-3
250mg
¥106.0 2021-09-08
ChemScence
CS-0042547-5g
(R)-3-Amino-3-phenylpropanoic acid hydrochloride
83649-48-3 98.18%
5g
$142.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R94780-1g
(R)-3-Amino-3-phenylpropanoic acid hydrochloride
83649-48-3
1g
¥276.0 2021-09-08
Enamine
EN300-70588-5.0g
(3R)-3-amino-3-phenylpropanoic acid hydrochloride
83649-48-3 95%
5.0g
$110.0 2023-02-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO410-250mg
(R)-3-Amino-3-phenylpropanoic acid hydrochloride
83649-48-3 97%
250mg
170CNY 2021-05-07
Fluorochem
224135-250mg
R)-3-Amino-3-phenylpropanoic acid hydrochloride
83649-48-3 95%
250mg
£16.00 2022-02-28
TRC
A634855-100mg
(R)-3-Amino-3-phenylpropanoic acid hydrochloride
83649-48-3
100mg
$ 65.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO410-5g
(R)-3-Amino-3-phenylpropanoic acid hydrochloride
83649-48-3 97%
5g
1429CNY 2021-05-07

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Di-μ-hydroxybis[(2,3,9,10-η)-(1S,4S)-5,6,7,8-tetrafluoro-1,4-dihydro-2,9-bis(phe… Solvents: 1,4-Dioxane ,  Water ;  12 h, 50 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, 80 °C
2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.3 Reagents: Hydrochloric acid ,  Dowex 50W Solvents: Water ;  rt
Referência
Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids
Nishimura, Takahiro; et al, Journal of the American Chemical Society, 2010, 132(2), 464-465

Método de produção 2

Condições de reacção
1.1 Reagents: Dabco Solvents: Dichloromethane ;  15 min, 0 °C; 2 h, 0 °C; 2 h, rt
2.1 Catalysts: Di-μ-hydroxybis[(2,3,9,10-η)-(1S,4S)-5,6,7,8-tetrafluoro-1,4-dihydro-2,9-bis(phe… Solvents: 1,4-Dioxane ,  Water ;  12 h, 50 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, 80 °C
3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.3 Reagents: Hydrochloric acid ,  Dowex 50W Solvents: Water ;  rt
Referência
Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids
Nishimura, Takahiro; et al, Journal of the American Chemical Society, 2010, 132(2), 464-465

Método de produção 3

Condições de reacção
1.1 Reagents: Ammonium acetate Solvents: Ethanol
2.1 Reagents: Triethylamine Solvents: Acetone ,  Water
3.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol ,  Water
Referência
A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester
Cardillo, Giuliana; et al, Journal of Organic Chemistry, 1998, 63(7), 2351-2353

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: N-[(1S,2S)-2-[Bis[3-[[3-(trihydroxysilyl)propyl]thio]propyl]amino]cyclohexyl]-N′… (Fe3O4 magnetic nanoparticle-bound) Solvents: Toluene ,  Water ;  48 h, -15 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Referência
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water
Referência
An expedient synthesis of 6-arylpiperidine-2,4-diones by chain-extension of β-aryl-β-amino acids
Leflemme, Nicolas; et al, Tetrahedron Letters, 2001, 42(51), 8997-8999

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, 80 °C
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.3 Reagents: Hydrochloric acid ,  Dowex 50W Solvents: Water ;  rt
Referência
Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids
Nishimura, Takahiro; et al, Journal of the American Chemical Society, 2010, 132(2), 464-465

Método de produção 7

Condições de reacção
1.1 Reagents: Water Solvents: Isopropanol ;  22 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Enzymic synthesis of β-aryl and β-heteroaryl-substituted β-amino acid enantiomers
Tasnadi, Gabor; et al, Magyar Kemiai Folyoirat, 2010, 116(3), 131-136

Método de produção 8

Condições de reacção
1.1 Solvents: Acetone ,  Water
2.1 Reagents: Sodium bicarbonate Solvents: Water
Referência
An expedient synthesis of 6-arylpiperidine-2,4-diones by chain-extension of β-aryl-β-amino acids
Leflemme, Nicolas; et al, Tetrahedron Letters, 2001, 42(51), 8997-8999

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Referência
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Método de produção 10

Condições de reacção
1.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol ,  Water
Referência
A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester
Cardillo, Giuliana; et al, Journal of Organic Chemistry, 1998, 63(7), 2351-2353

Método de produção 11

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Ethanol
1.2 Reagents: Potassium carbonate Solvents: Water
2.1 Reagents: Water Solvents: Isopropanol ;  22 h, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Enzymic synthesis of β-aryl and β-heteroaryl-substituted β-amino acid enantiomers
Tasnadi, Gabor; et al, Magyar Kemiai Folyoirat, 2010, 116(3), 131-136

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water
2.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol ,  Water
Referência
A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester
Cardillo, Giuliana; et al, Journal of Organic Chemistry, 1998, 63(7), 2351-2353

Método de produção 13

Condições de reacção
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  reflux
2.1 Reagents: Thionyl chloride Solvents: Ethanol
2.2 Reagents: Potassium carbonate Solvents: Water
3.1 Reagents: Water Solvents: Isopropanol ;  22 h, 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Enzymic synthesis of β-aryl and β-heteroaryl-substituted β-amino acid enantiomers
Tasnadi, Gabor; et al, Magyar Kemiai Folyoirat, 2010, 116(3), 131-136

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Raw materials

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83649-48-3)(R)-3-Amino-3-phenylpropanoic acid hydrochloride
A10094
Pureza:99%/99%
Quantidade:10g/25g
Preço ($):191.0/356.0